

An In-depth Technical Guide on 2-Hydroxyethyl Palmitate (CAS: 4219-49-2)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Hydroxyethyl palmitate*

Cat. No.: *B1220826*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available research on **2-Hydroxyethyl Palmitate** is limited. This guide provides a summary of existing data and presents generalized experimental protocols for related compounds due to the absence of specific methodologies for **2-Hydroxyethyl Palmitate**.

Core Compound Properties

2-Hydroxyethyl palmitate, with the CAS number 4219-49-2, is the ester of palmitic acid and ethylene glycol.^[1] It is also known by several synonyms, including Ethylene glycol monopalmitate, Glycol palmitate, and 2-hydroxyethyl hexadecanoate.^[1] This compound is primarily utilized in the cosmetics and personal care industries.^[2]

Physicochemical Data

A summary of the key physicochemical properties of **2-Hydroxyethyl palmitate** is presented in Table 1.

Property	Value	Reference(s)
Molecular Formula	C ₁₈ H ₃₆ O ₃	[3][4]
Molecular Weight	300.48 g/mol	[1][3]
Appearance	White to off-white solid	
Melting Point	51-53 °C	
Boiling Point	410.9 °C at 760 mmHg	[4]
Density	0.919 g/cm ³	[4]
Solubility	Slightly soluble in chloroform and methanol.	[2]
Flash Point	156 °C	[4]
IUPAC Name	2-hydroxyethyl hexadecanoate	[1]
InChI Key	BXCRLBBIZJSWNS-UHFFFAOYSA-N	[4]

Spectroscopic Data

While specific spectra for **2-Hydroxyethyl palmitate** are not readily available in the searched literature, predicted NMR spectra and mass spectrometry data can be found in chemical databases.[3] Experimental gas chromatography-mass spectrometry (GC-MS) data is also indexed in resources like the NIST WebBook.[5]

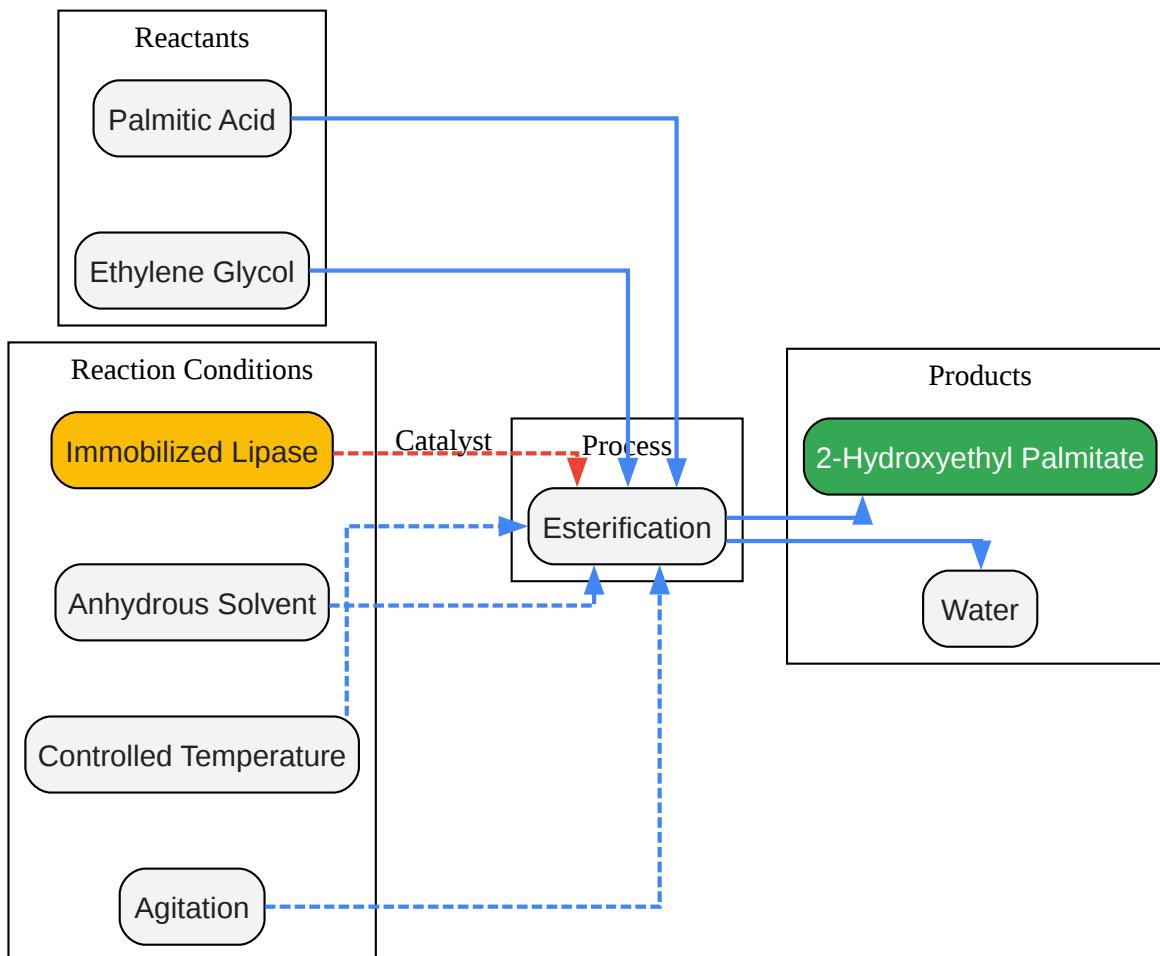
Synthesis and Characterization

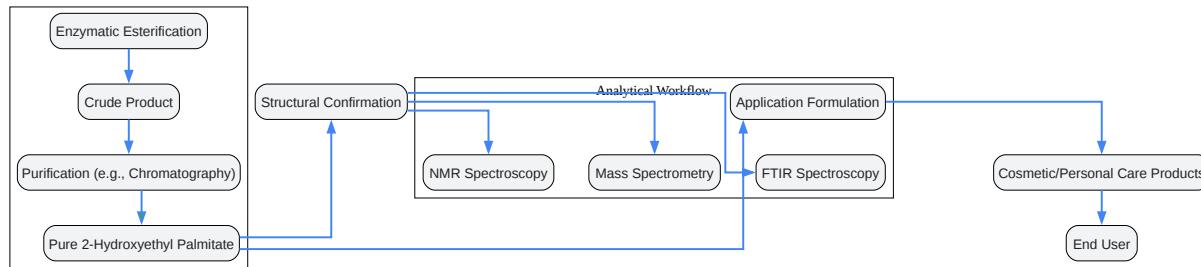
Detailed experimental protocols for the synthesis of **2-Hydroxyethyl palmitate** are not extensively published. However, general methods for the enzymatic synthesis of fatty acid esters are well-established and can be adapted for this compound.

General Enzymatic Synthesis Protocol (Representative)

Lipase-catalyzed esterification is a common and green method for producing fatty acid esters. [6][7] The following is a generalized protocol that can serve as a starting point for the synthesis

of 2-Hydroxyethyl palmitate.


Materials:


- Palmitic acid
- Ethylene glycol
- Immobilized lipase (e.g., Novozym 435, Lipozyme TL IM)[7][8]
- Anhydrous solvent (e.g., 2-methyl-2-butanol, acetone)[7]
- Molecular sieves (for water removal)
- Reaction vessel with temperature and agitation control

Procedure:

- Dissolve palmitic acid and ethylene glycol in the selected anhydrous solvent in the reaction vessel. A molar excess of one substrate may be used to drive the reaction equilibrium.
- Add the immobilized lipase to the reaction mixture. The enzyme loading is typically a percentage of the total substrate weight.
- Add molecular sieves to the mixture to remove water produced during the esterification, which can inhibit the enzyme and reverse the reaction.
- Maintain the reaction at a controlled temperature (e.g., 40-60 °C) with constant agitation for a specified period (e.g., 24-48 hours).[8]
- Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, separate the immobilized enzyme from the reaction mixture by filtration for potential reuse.
- Remove the solvent under reduced pressure.

- Purify the resulting **2-Hydroxyethyl palmitate** using column chromatography or distillation.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Hydroxyethyl hexadecanoate | C18H36O3 | CID 20201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. specialchem.com [specialchem.com]
- 3. Page loading... [guidechem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Hexadecanoic acid, 2-hydroxyethyl ester [webbook.nist.gov]
- 6. Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]
- 8. Lipase-catalyzed synthesis of palmitanilide: Kinetic model and antimicrobial activity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide on 2-Hydroxyethyl Palmitate (CAS: 4219-49-2)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1220826#2-hydroxyethyl-palmitate-cas-number-4219-49-2-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com